molecular formula C16H11NO2 B6285774 2-(Naphthalen-1-yl)nicotinic acid CAS No. 1125445-20-6

2-(Naphthalen-1-yl)nicotinic acid

Cat. No.: B6285774
CAS No.: 1125445-20-6
M. Wt: 249.26 g/mol
InChI Key: MNDKZCQQWWXOGP-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)nicotinic acid is a heterocyclic carboxylic acid derivative combining a nicotinic acid (pyridine-3-carboxylic acid) core with a naphthalen-1-yl substituent at the 2-position. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky naphthyl group, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

2-naphthalen-1-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKZCQQWWXOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Naphthalen-1-yl)nicotinic acid involves multiple steps. One common method includes the functionalization of naphthalene followed by coupling with nicotinic acid . The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes radical-mediated decarboxylation under halogenating conditions. This reaction proceeds through:

  • Formation of acyl hypobromite intermediates via reaction with bromine.

  • Homolytic cleavage of the O–Br bond, generating acyloxy radicals.

  • Decarboxylation to yield a carbon-centered radical.

  • Halogen abstraction from Br₂ or Cl₂ to form 2-(naphthalen-1-yl)pyridine derivatives.

Mechanistic pathway (from decarboxylative halogenation studies ):
RCOOH+Br2RCOO-BrR+CO2R-Br\text{RCOOH} + \text{Br}_2 \rightarrow \text{RCOO-Br} \rightarrow \text{R}^\bullet + \text{CO}_2 \rightarrow \text{R-Br}
This method efficiently replaces the carboxylic acid group with halogens (Br, Cl) under mild thermal or photolytic conditions.

Hydrazide Formation

Reaction with hydrazine derivatives produces hydrazides, a key modification for bioactive analogs. For example:
RCOOH+NH2NH2RCONHNH2\text{RCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2
Key findings (from antitubercular studies ):

  • Hydrazides derived from nicotinic acid analogs exhibit enhanced lipophilicity and antimycobacterial activity.

  • Substitution at the naphthalene ring influences binding to biological targets like nicotinic acetylcholine receptors.

Hydrazide DerivativeBiological Activity (MIC, µg/mL)Lipophilicity (LogP)
8b 12.53.2
8c 6.253.8

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective electrophilic substitution. Key reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4- or 5-position.

  • Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives.

  • Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ adds halogens to electron-rich positions.

Reactivity trends :

  • The 1-naphthyl group directs electrophiles to the para position relative to the nicotinic acid attachment.

  • Steric hindrance from the fused ring system moderates reaction rates.

Coordination Chemistry

The pyridine nitrogen and carboxylic oxygen act as bidentate ligands for transition metals. Examples include:

  • Copper complexes : Catalyze C–N coupling reactions in synthetic protocols .

  • Palladium complexes : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) when halogenated derivatives are used.

Esterification and Amidation

The carboxylic acid forms esters or amides under standard conditions:

  • Esterification : Methanol/H⁺ yields methyl esters, enhancing membrane permeability.

  • Amidation : Coupling with amines (e.g., EDCl/HOBt) generates derivatives with tailored pharmacokinetic properties.

Applications :

  • Methyl esters serve as intermediates for further functionalization.

  • Amide derivatives show promise in drug discovery (e.g., kinase inhibitors ).

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems.

  • Buchwald-Hartwig : Forms C–N bonds with amines.

Example :
Ar-X+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-X} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}
(where X = Br, Cl; Ar = naphthalenyl-nicotinic acid scaffold)

Radical Reactions

The naphthalene moiety stabilizes radical intermediates, enabling:

  • Polymerization : Initiated by AIBN or peroxides.

  • C–H functionalization : Direct alkylation/arylation via Minisci-type reactions.

Acid-Base Behavior

The carboxylic acid (pKa ~4.8) deprotonates in basic media, forming water-soluble carboxylates. This property is critical for:

  • pH-dependent solubility in drug formulations.

  • Metal chelation in catalytic systems.

Scientific Research Applications

Chemistry

2-(Naphthalen-1-yl)nicotinic acid serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: Acts as a precursor for synthesizing various complex organic compounds.
  • Ligand Development: Functions as a ligand in coordination chemistry, facilitating the formation of metal complexes.

The compound exhibits notable biological activities, making it a candidate for pharmaceutical research.

Antimicrobial Activity:
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity:
Research has shown that this compound possesses anticancer properties against several cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Disruption of mitochondrial function

The ability to induce apoptosis and inhibit proliferation highlights its therapeutic potential in oncology.

Neuropharmacological Effects

Studies indicate that this compound may modulate neurotransmitter systems by interacting with nicotinic acetylcholine receptors (nAChRs). Key findings include:

  • Inhibition of nAChR Activity: Demonstrated noncompetitive antagonistic properties at α4β2-nAChRs with an IC50 value around 3.3 µM.
  • Behavioral Impact: In animal models, it reduced nicotine-induced hypomobility and hypothermia, suggesting potential applications in treating nicotine dependence.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a reduction in bacterial load by over 90% at concentrations exceeding the MIC, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study investigated the effects on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in significant cell death and morphological changes indicative of apoptosis, supporting its role as a potential anticancer therapeutic.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituent Position Key Characteristics Reference
2-(Naphthalen-1-yl)nicotinic acid 249.26 2 (pyridine) High lipophilicity; potential for π-π stacking
6-(Naphthalen-1-yl)nicotinic acid 249.30 6 (pyridine) Altered electronic effects on carboxylic acid group
(Naphthalen-1-yl)acetic acid 200.23 N/A Simpler structure; lower synthetic yields in carbamoyl benzotriazole reactions
2-(4-Fluorophenoxy)nicotinic acid 205.26 2 (pyridine) Enhanced acidity due to fluorine; improved solubility
3-(Naphthalen-1-yl)ureido-isonicotinic acid 325.34 3 (pyridine) Ureido linker for hydrogen bonding; enzyme inhibition potential

Biological Activity

2-(Naphthalen-1-yl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound consists of a naphthalene moiety attached to a nicotinic acid structure. This unique combination may contribute to its diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Mycobacterium tuberculosis25 - 50

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Neuropharmacological Effects

In neuropharmacological studies, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs). It acts as a noncompetitive antagonist at the α4β2-nAChR subtype, with an IC50 value of approximately 3.3 μM . This interaction is significant for developing treatments for nicotine dependence and related disorders.

Case Studies

  • Antimycobacterial Activity : A study synthesized various derivatives of nicotinic acid, including this compound, and assessed their activity against M. tuberculosis. The results indicated that this compound had promising antimycobacterial properties, which could be further explored for tuberculosis treatment .
  • Neuroprotective Potential : In vivo studies demonstrated that compounds related to this compound could mitigate nicotine-induced hypomobility and hypothermia in mice models. This suggests potential therapeutic applications in managing nicotine withdrawal symptoms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the naphthalene ring enhances lipophilicity, which is crucial for membrane permeability and receptor interaction. SAR studies indicate that modifications on the naphthalene or nicotinic moieties can significantly alter the compound's potency and selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(Naphthalen-1-yl)nicotinic acid derivatives, and how can reaction purity be optimized?

  • Methodological Answer : A common approach involves coupling naphthalen-1-yl boronic acids with nicotinic acid scaffolds via Suzuki-Miyaura cross-coupling reactions. For example, derivatives like 3-(3-(naphthalen-1-yl)ureido)isonicotinic acid are synthesized using stepwise amidation and carboxylation under anhydrous conditions . Purity optimization includes column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures minimal byproduct formation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 resolve aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm) and carboxylate groups (δ ~170 ppm in 13^13C) .
  • XRD : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms bond lengths (C–C: ~1.48 Å for naphthalene-nicotinic acid linkage) and dihedral angles between aromatic planes .
  • FTIR : Carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the electronic and optical properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis set to optimize geometry. Natural Bond Orbital (NBO) analysis identifies charge transfer (e.g., naphthalene→nicotinic acid) .
  • NLO Properties : Polarizability and hyperpolarizability calculations (e.g., βtotal{}_{\text{total}} ~50 × 1030^{-30} esu) suggest potential for nonlinear optical materials. HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption spectra .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields.

Q. What kinetic models explain the oxidative degradation of this compound in acidic environments?

  • Methodological Answer :

  • Mechanistic Insight : Under acidic conditions, peroxomonosulfate (HSO5_5^-) oxidizes the protonated nicotinic acid moiety via a two-step process: (i) electrophilic attack on the pyridine ring, and (ii) decarboxylation. Rate laws derived from pseudo-first-order kinetics (e.g., kobs=1.2×103k_{\text{obs}} = 1.2 \times 10^{-3} s1^{-1} at pH 2.5) .
  • Experimental Design : Use stopped-flow spectrophotometry to monitor absorbance changes at 270 nm. Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡).

Q. How does structural modification of this compound influence its bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or MOE to model interactions with target enzymes (e.g., dihydroorotate dehydrogenase). Key residues (e.g., Arg136, Tyr356) form hydrogen bonds with the carboxylate group .
  • SAR Analysis : Introduce substituents (e.g., halogen at position 4) to enhance binding affinity. Compare IC50_{50} values (e.g., 0.8 µM vs. wild-type 5.2 µM) .

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